Ethane, [(ethoxymethyl)thio]-
Description
Structure
3D Structure
Properties
CAS No. |
54699-20-6 |
|---|---|
Molecular Formula |
C5H12OS |
Molecular Weight |
120.22 g/mol |
IUPAC Name |
ethylsulfanylmethoxyethane |
InChI |
InChI=1S/C5H12OS/c1-3-6-5-7-4-2/h3-5H2,1-2H3 |
InChI Key |
GMOCZOATOVWMFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCSCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethane, Ethoxymethyl Thio and Its Analogues
Direct Alkylation and Substitution Approaches for C-S Bond Formation
The formation of the carbon-sulfur bond is a fundamental transformation in the synthesis of thioethers. organic-chemistry.org Direct alkylation and substitution reactions represent the most classical and widely employed strategies for this purpose. thieme-connect.de
Reactions of Thiols with Activated Haloethers
A primary and straightforward method for the synthesis of Ethane, [(ethoxymethyl)thio]- involves the nucleophilic substitution reaction between a thiol, such as ethanethiol (B150549), and an activated haloether, like chloromethyl ethyl ether. jmaterenvironsci.comscribd.com This reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby generating a more nucleophilic thiolate anion. wikipedia.org
The general reaction can be represented as:
CH₃CH₂SH + ClCH₂OCH₂CH₃ + Base → CH₃CH₂SCH₂OCH₂CH₃ + Base·HCl
The choice of base and solvent is crucial for the efficiency of this reaction. Common bases include sodium hydroxide, potassium carbonate, and triethylamine. jmaterenvironsci.com The reaction can often be performed under mild conditions, making it a practical approach for laboratory-scale synthesis. For instance, the synthesis of chloromethyl ethyl sulfide (B99878) has been reported via the reaction of ethanethiol with paraformaldehyde and HCl in methylene (B1212753) chloride.
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reference |
| Ethanethiol | Chloromethyl ethyl ether | Sodium hydroxide | Ethanol | Ethane, [(ethoxymethyl)thio]- | scribd.comwikipedia.org |
| Ethanethiol | Paraformaldehyde, HCl | - | Methylene chloride | Chloromethyl ethyl sulfide |
Condensation Reactions Involving Thioacetals and Alkoxy Sources
Thioacetals serve as important intermediates in organic synthesis, often utilized as protecting groups for carbonyl compounds. pearson.comkhanacademy.org The formation of thioacetals themselves involves the reaction of a carbonyl compound with a thiol. organic-chemistry.org While not a direct route to simple thioethers like Ethane, [(ethoxymethyl)thio]-, condensation reactions involving thioacetals can be adapted to synthesize more complex analogues.
For instance, the reaction of a ketene (B1206846) silyl (B83357) thioacetal with an acid chloride in the presence of a titanium catalyst can produce β-keto thioesters. researchgate.net This highlights the versatility of thioacetal chemistry in constructing C-S bonds within more functionalized molecular frameworks.
Catalytic and Stereoselective Synthetic Pathways
Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. mdpi.com The synthesis of thioethers has significantly benefited from the development of various catalytic systems.
Transition Metal-Catalyzed Routes to Ethane, [(ethoxymethyl)thio]-
Transition metal catalysis has emerged as a powerful tool for the formation of C-S bonds, offering milder reaction conditions and broader substrate scope compared to traditional methods. nih.govthieme-connect.com Palladium, copper, nickel, and iron-based catalysts are commonly employed for the cross-coupling of thiols with various electrophiles. thieme-connect.comacsgcipr.org
While direct catalytic routes to Ethane, [(ethoxymethyl)thio]- are not extensively documented, the general principles of transition metal-catalyzed thioetherification are applicable. For example, palladium-catalyzed cross-coupling reactions, often referred to as Buchwald-Hartwig or Migita couplings, are highly effective for forming aryl-sulfur bonds and can be adapted for alkyl thioether synthesis. thieme-connect.de These reactions typically involve the oxidative addition of an organohalide to a low-valent metal center, followed by reaction with a thiolate and subsequent reductive elimination to afford the thioether product. acsgcipr.org
Recent advancements have focused on developing more sustainable catalytic systems using earth-abundant metals like copper and iron. acsgcipr.orgresearchgate.net For instance, copper-catalyzed Ullmann-type couplings have been refined to operate at lower temperatures with the aid of appropriate ligands. thieme-connect.com
| Catalyst System | Reactant 1 | Reactant 2 | Base | Solvent | Key Features | Reference |
| Pd precatalyst, tBuXPhos | Heteroaryl bromides | Alkanethiols | Et₃N | - | Room temperature C-S bond formation | thieme-connect.de |
| CuI, Oxalic diamide (B1670390) ligand | Aryl halides | Thiols | - | - | Effective for both aromatic and aliphatic thiols | thieme-connect.com |
| Nano-Ni | Alcohols/Phenols | (Hetero)aryl thiols | - | MeCN | Dehydrative C-S coupling at room temperature | chemrevlett.com |
| Ga(OTf)₃ | Alcohols | Heteroaromatic thiols | - | DCE | Dehydrative thioetherification | chemrevlett.com |
Enantioselective Synthesis of Chiral Ethane, [(ethoxymethyl)thio]- Derivatives
The synthesis of chiral thioethers is of significant interest due to their prevalence in biologically active molecules and their use as chiral ligands in asymmetric catalysis. nih.govbeilstein-journals.org Achieving high enantioselectivity in the synthesis of chiral sulfur compounds, however, remains a challenge. ucl.ac.uk
Several strategies have been developed for the asymmetric synthesis of chiral thioethers, including the use of chiral catalysts, chiral auxiliaries, and biocatalytic methods. nih.gov For instance, organocatalysts like chiral diphenylprolinol trimethylsilyl (B98337) ether have been successfully employed in the one-pot synthesis of chiral N-phenyl thioether-tethered dihydropyrroles with excellent enantioselectivity. rsc.org
Biocatalysis, utilizing enzymes such as ene-reductases, offers a green and highly selective approach to chiral thioether synthesis. acs.orgacs.org These enzymatic methods can provide access to either enantiomer of the product by selecting the appropriate enzyme. acs.orgacs.org Furthermore, Baeyer-Villiger monooxygenases (BVMOs) and flavin-containing monooxygenases (FMOs) have been used for the enantiodivergent synthesis of optically pure sulfoxides, which can be precursors to chiral thioethers. ucl.ac.uk
Green Chemistry Principles Applied to Ethane, [(ethoxymethyl)thio]- Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and utilize renewable resources. rsc.org In the context of thioether synthesis, this translates to the development of methods that avoid hazardous reagents and solvents, minimize waste, and operate under mild conditions. mdpi.com
Water-promoted synthesis has emerged as a particularly attractive green approach. sioc-journal.cn Reactions performed in water can simplify workup procedures and reduce the reliance on volatile organic solvents. For example, the synthesis of heteroaryl thioethers has been achieved in high yields by reacting alkyl halides with heteroaryl thiols in water at room temperature, without the need for a base. sioc-journal.cn
Another green strategy involves the use of odorless and stable thiol surrogates, such as xanthates, to avoid the handling of volatile and malodorous thiols. mdpi.com The use of catalytic systems based on abundant and non-toxic metals like iron also aligns with green chemistry principles. acsgcipr.org Furthermore, direct C-H functionalization reactions represent an atom-economical approach to thioether synthesis by avoiding the pre-functionalization of substrates. nih.govnih.gov
| Green Chemistry Approach | Description | Example | Reference |
| Water-promoted synthesis | Using water as a solvent to reduce the use of volatile organic compounds. | Synthesis of heteroaryl thioethers from alkyl halides and heteroaryl thiols in water. | sioc-journal.cn |
| Use of thiol surrogates | Employing odorless and stable compounds like xanthates in place of volatile thiols. | Synthesis of dialkyl or alkyl aryl thioethers using potassium xanthates (ROCS₂K). | mdpi.com |
| Biocatalysis | Utilizing enzymes for highly selective and environmentally friendly transformations. | Enantioselective synthesis of chiral thioethers using ene-reductases. | acs.orgacs.org |
| C-H Functionalization | Direct formation of C-S bonds by activating C-H bonds, improving atom economy. | Transition metal-catalyzed remote C-H functionalization of thioethers. | nih.gov |
Analytical Validation Techniques for Synthetic Products (e.g., advanced chromatographic and spectroscopic methods for purity and structural assignment)
The comprehensive analytical validation of "Ethane, [(ethoxymethyl)thio]-", a thioether, and its analogues is crucial to confirm the purity and elucidate the precise chemical structure of the synthesized products. This process typically involves a combination of advanced chromatographic and spectroscopic techniques.
Chromatographic Methods
Chromatography is instrumental in separating the target compound from unreacted starting materials, byproducts, and other impurities, thereby allowing for an accurate assessment of its purity.
Gas Chromatography (GC): Due to the likely volatile nature of "Ethane, [(ethoxymethyl)thio]-" and its analogues, gas chromatography is a highly suitable technique for purity analysis. When coupled with a flame ionization detector (FID), GC can provide quantitative information on the purity of the sample. For more complex mixtures, multidimensional gas chromatography (MDGC) offers enhanced separation power. rsc.orgneu.edu.tr Specialized columns, such as those with a water stationary phase, have been developed for the selective analysis of organosulfur compounds, which can help in resolving complex matrices. uobasrah.edu.iq
High-Performance Liquid Chromatography (HPLC): For less volatile analogues or for purification on a larger scale, high-performance liquid chromatography is the method of choice. Current time information in Bangalore, IN. A variety of stationary phases can be employed, with reversed-phase columns (like C18) being common for the separation of moderately polar organic molecules.
Gas Chromatography-Mass Spectrometry (GC-MS): This powerful hyphenated technique combines the separation capabilities of GC with the identification power of mass spectrometry. scispace.comujpronline.comresearchgate.netresearchgate.netacs.org As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides information about their mass-to-charge ratio, enabling their identification. The electron impact (EI) ionization mode is commonly used, leading to characteristic fragmentation patterns that serve as a molecular fingerprint. nih.govmsu.edu
The following table summarizes the typical GC-MS parameters used for the analysis of similar organosulfur compounds.
| Parameter | Value |
| Column | VF-5MS (30 m x 0.25 mm x 0.25 µm) or similar |
| Carrier Gas | Helium at a flow rate of 1.0-1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature of 50-80 °C, ramped to 250-280 °C |
| Ion Source Temperature | 230-270 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Scan Range | 50-400 m/z |
| This data is representative of typical GC-MS conditions for volatile organic compounds and may be adapted for "Ethane, [(ethoxymethyl)thio]-". induspublishers.com |
Spectroscopic Methods
Spectroscopic techniques are indispensable for the definitive structural elucidation of the synthesized molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are arguably the most powerful tools for determining the precise structure of an organic molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of "Ethane, [(ethoxymethyl)thio]-" is expected to show distinct signals for the different types of protons present in the molecule. The chemical shifts of these protons are influenced by their local electronic environment. For instance, protons on a carbon adjacent to an oxygen atom (in the ethoxy group) would appear at a lower field (higher ppm value) compared to those on a carbon adjacent to a sulfur atom. rsc.orgnih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal. Similar to ¹H NMR, the chemical shifts in ¹³C NMR are dependent on the electronic environment. Carbons bonded to highly electronegative atoms like oxygen will be significantly deshielded and appear at a lower field. uobasrah.edu.iqpitt.edumdpi.com
The predicted ¹H and ¹³C NMR chemical shifts for "Ethane, [(ethoxymethyl)thio]-" are presented in the tables below, based on established correlations for similar thioether and ether functionalities.
Predicted ¹H NMR Data for Ethane, [(ethoxymethyl)thio]-
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CH₃-CH₂-S- | 1.2 - 1.4 | Triplet |
| CH₃-CH₂-S- | 2.5 - 2.7 | Quartet |
| -S-CH₂-O- | 4.6 - 4.8 | Singlet |
| -O-CH₂-CH₃ | 3.5 - 3.7 | Quartet |
| -O-CH₂-CH₃ | 1.1 - 1.3 | Triplet |
These are predicted values based on known chemical shift ranges for similar functional groups. rsc.orgnih.gov
Predicted ¹³C NMR Data for Ethane, [(ethoxymethyl)thio]-
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C H₃-CH₂-S- | 14 - 16 |
| CH₃-C H₂-S- | 25 - 35 |
| -S-C H₂-O- | 70 - 80 |
| -O-C H₂-CH₃ | 65 - 75 |
| -O-CH₂-C H₃ | 15 - 17 |
These are predicted values based on known chemical shift ranges for similar functional groups. uobasrah.edu.iqpitt.edumdpi.com
Mass Spectrometry (MS): As a standalone technique or coupled with chromatography (GC-MS or HPLC-MS), mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. scispace.comujpronline.comresearchgate.netresearchgate.netacs.orgnih.govmsu.edu In the mass spectrum of a thioether like "Ethane, [(ethoxymethyl)thio]-", fragmentation often occurs at the C-S and C-O bonds. The most abundant fragment ions will typically be the most stable ones. For short-chain sulfides, the charge is usually retained on the sulfur-containing fragment. nih.gov
The following table outlines the expected major fragments in the electron impact mass spectrum of "Ethane, [(ethoxymethyl)thio]-".
Predicted Mass Spectrometry Fragmentation for Ethane, [(ethoxymethyl)thio]-
| m/z | Fragment Ion |
|---|---|
| 120 | [CH₃CH₂SCH₂OCH₂CH₃]⁺ (Molecular Ion) |
| 91 | [CH₃CH₂SCH₂]⁺ |
| 75 | [CH₂OCH₂CH₃]⁺ |
| 61 | [CH₃CH₂S]⁺ |
| 45 | [OCH₂CH₃]⁺ |
| 29 | [CH₃CH₂]⁺ |
These are predicted fragmentation patterns based on the general fragmentation rules for thioethers and ethers. nih.govmsu.edu
By combining these analytical techniques, a comprehensive validation of the synthesized "Ethane, [(ethoxymethyl)thio]-" and its analogues can be achieved, ensuring high purity and confirming the correct molecular structure.
Elucidation of Reactivity Patterns and Mechanistic Pathways of Ethane, Ethoxymethyl Thio
Alpha-Deprotonation and Carbanionic Chemistry of Ethane, [(ethoxymethyl)thio]-
The chemistry of carbanions alpha to a sulfur atom is a well-established area of organic synthesis. The sulfur atom can stabilize an adjacent negative charge, facilitating deprotonation to form a nucleophilic carbanion.
The protons on the carbon atom adjacent to the sulfur in "Ethane, [(ethoxymethyl)thio]-" are expected to be acidic enough for removal by a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a lithium amide (e.g., lithium diisopropylamide, LDA). This deprotonation would result in the formation of an alpha-thio carbanion.
The stabilization of this carbanion is attributed to several factors, including the polarizability of the sulfur atom and the potential for d-orbital participation, although the extent of the latter is a subject of ongoing theoretical discussion. The presence of the ethoxymethyl group might also influence the stability and reactivity of the carbanion through inductive and steric effects.
Table 1: Theoretical pKa Values of Protons Alpha to Heteroatoms
| Compound | Heteroatom | Estimated pKa |
|---|---|---|
| Ethane | Carbon | ~50 |
| Diethyl ether | Oxygen | ~42 |
Note: This table presents generalized, estimated pKa values for simple analogous structures to illustrate the acidifying effect of an adjacent sulfur atom. The actual pKa of the alpha-protons in "Ethane, [(ethoxymethyl)thio]-" has not been experimentally determined.
The generated alpha-thio carbanion from "Ethane, [(ethoxymethyl)thio]-" would be a potent nucleophile. It would be expected to participate in a variety of carbon-carbon bond-forming reactions.
Nucleophilic Addition: The carbanion could add to electrophilic carbon atoms, such as those in aldehydes, ketones, and esters. For instance, reaction with an aldehyde would yield a β-hydroxy thioether after quenching the reaction.
Nucleophilic Substitution: The carbanion could also act as a nucleophile in SN2 reactions with alkyl halides, leading to the formation of a more complex thioether.
The stereochemical outcome of reactions involving alpha-thio carbanions can often be controlled. For carbanions derived from chiral thioethers, the stereochemistry of the reaction can be influenced by the existing stereocenter. In the case of "Ethane, [(ethoxymethyl)thio]-", which is achiral, the introduction of a chiral auxiliary or the use of chiral reagents could potentially lead to stereoselective transformations. The geometry of the carbanion (pyramidal vs. planar) and the nature of the counter-ion would also play a crucial role in determining the stereochemical course of its reactions.
Electrophilic Transformations at the Sulfur Center of Ethane, [(ethoxymethyl)thio]-
The sulfur atom in "Ethane, [(ethoxymethyl)thio]-" possesses lone pairs of electrons, making it susceptible to attack by electrophiles.
The thioether functionality can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone. The choice of oxidant and reaction conditions determines the extent of oxidation.
Formation of Sulfoxide: Mild oxidizing agents, such as sodium periodate (B1199274) (NaIO4) or one equivalent of hydrogen peroxide (H2O2), are commonly used to convert thioethers to sulfoxides. The resulting sulfoxide, [(ethoxymethyl)sulfinyl]ethane, would be chiral at the sulfur atom.
Formation of Sulfone: Stronger oxidizing agents, or the use of an excess of a milder oxidant, would lead to the formation of the corresponding sulfone, [(ethoxymethyl)sulfonyl]ethane. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (B83412) (KMnO4) are effective for this transformation.
Table 2: Common Oxidizing Agents for Thioether Oxidation
| Oxidizing Agent | Product(s) | Typical Conditions |
|---|---|---|
| H2O2 (1 equiv.) | Sulfoxide | Catalytic acid or base |
| NaIO4 | Sulfoxide | Aqueous methanol |
| m-CPBA (1 equiv.) | Sulfoxide | Chlorinated solvent, 0 °C |
| m-CPBA (>2 equiv.) | Sulfone | Chlorinated solvent, room temp. |
The sulfur atom of "Ethane, [(ethoxymethyl)thio]-" can act as a nucleophile and react with alkyl halides (e.g., methyl iodide) to form a trialkylsulfonium salt. This reaction would yield S-ethyl-S-(ethoxymethyl)methylsulfonium iodide.
Sulfonium (B1226848) salts are versatile intermediates in organic synthesis. They can undergo several types of reactions:
Ylide Formation: Treatment with a strong base can deprotonate a carbon atom adjacent to the positively charged sulfur, leading to the formation of a sulfur ylide. This ylide can then participate in reactions such as the Johnson-Corey-Chaykovsky reaction to form epoxides from carbonyl compounds.
Nucleophilic Displacement: The groups attached to the sulfur atom in a sulfonium salt can be displaced by nucleophiles, with the dialkyl sulfide (B99878) acting as a good leaving group.
Selective Cleavage and De-protection Strategies
The selective cleavage of the carbon-sulfur bond and de-protection strategies for thioacetal-like structures, such as Ethane, [(ethoxymethyl)thio]-, are crucial in organic synthesis for the regeneration of carbonyl compounds or the further transformation of the molecular scaffold. These strategies can be broadly categorized into hydrolytic, reductive, and oxidative methods, each with distinct mechanistic pathways.
Hydrolytic Pathways for Regeneration of Carbonyl Compounds
The hydrolysis of thioacetals to their corresponding carbonyl compounds is a fundamental de-protection strategy. Unlike their oxygen analogues (acetals), thioacetals are generally stable to acidic conditions, necessitating specific reagents to facilitate their cleavage. researchgate.netchemistrysteps.com The general mechanism for the hydrolysis of thioacetals involves the activation of the sulfur atoms, making the central carbon atom more susceptible to nucleophilic attack by water. chemistrysteps.com
For acyclic thioacetals, such as "Ethane, [(ethoxymethyl)thio]-", the process typically requires a soft Lewis acid or a metal salt that has a high affinity for sulfur. Reagents such as mercuric chloride (HgCl2) in aqueous acetonitrile (B52724) have been traditionally used. researchgate.net The mechanism involves the coordination of the mercury ion to the sulfur atom, which facilitates the departure of the thiol moiety and the formation of a hemithioacetal intermediate. Subsequent attack by water and elimination of the second thiol equivalent regenerates the carbonyl group.
More contemporary and environmentally benign methods utilize other metal salts or oxidizing agents to promote hydrolysis. For instance, salts of silver (Ag+), copper (Cu2+), and bismuth (Bi3+) can also be effective. researchgate.net The general mechanism involves the coordination of the metal ion to the sulfur atom, weakening the C-S bond and promoting the attack of water. researchgate.net
A proposed general mechanism for metal-mediated hydrolysis is as follows:
Coordination of the metal ion (Mn+) to the sulfur atom of the thioacetal.
Departure of the metal-thiol complex, leading to the formation of a thionium (B1214772) ion intermediate.
Nucleophilic attack by a water molecule on the electrophilic carbon of the thionium ion.
Deprotonation to form a hemithioacetal.
Repetition of steps 1-4 for the second sulfur atom to yield the final carbonyl compound.
The table below summarizes various reagents used for the hydrolytic cleavage of acyclic thioacetals.
| Reagent | Conditions | Substrate Scope | Reference |
|---|---|---|---|
| HgCl2 | Aqueous Acetonitrile | Broad, but toxic | researchgate.net |
| o-Iodoxybenzoic acid (IBX) | Aqueous DMSO | Effective for various thioacetals | d-nb.info |
| [Bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) | Aqueous THF | Mild and efficient | mdpi.com |
| N-Bromosuccinimide (NBS) | Aqueous Acetone | Effective, can involve oxidative cleavage | researchgate.net |
| GaCl3 | Aqueous, selective for open-chain thioacetals | Selective for acyclic thioacetals | researchgate.net |
Reductive and Oxidative Cleavage Methods of the C-S Bond
Beyond hydrolysis to regenerate a carbonyl group, the C-S bond in structures like "Ethane, [(ethoxymethyl)thio]-" can be cleaved through reductive or oxidative pathways to yield different functionalities.
Reductive Cleavage (Desulfurization): Reductive desulfurization is a powerful transformation that replaces a C-S bond with a C-H bond. The most common reagent for this purpose is Raney nickel, a fine-grained solid composed of a nickel-aluminum alloy. acs.orgnih.govmasterorganicchemistry.com The reaction, often referred to as the Mozingo reduction when applied to thioacetals, effectively converts a carbonyl group (via its thioacetal derivative) into a methylene (B1212753) group. nih.gov The mechanism of Raney nickel desulfurization is believed to involve the homolytic cleavage of the C-S bond on the surface of the catalyst, which is saturated with adsorbed hydrogen. acs.orgorganic-chemistry.org The resulting carbon radical is then quenched by a hydrogen atom from the catalyst surface. researchgate.net
Alternative methods for reductive desulfurization include the use of other nickel-based reagents like nickel boride (Ni2B) or under free-radical conditions using reagents like tributyltin hydride (Bu3SnH) with a radical initiator such as azobisisobutyronitrile (AIBN). acs.org A ligand-free nickel-catalyzed reductive cleavage of C-S bonds using dimethylethylsilane as a reducing agent has also been developed, offering a milder alternative. organic-chemistry.org
Oxidative Cleavage: Oxidative cleavage of the C-S bond often proceeds through the formation of more labile sulfur intermediates such as sulfoxides or sulfones. mdpi.com Oxidation of the sulfur atom withdraws electron density from the adjacent carbon, making the C-S bond more susceptible to cleavage. Hypervalent iodine reagents, such as Dess-Martin periodinane (DMP), [bis(trifluoroacetoxy)iodo]benzene (PIFA), and 2-iodoxybenzoic acid (IBX), are commonly employed for this purpose. mdpi.comnih.govcardiff.ac.ukresearchgate.net The reaction with these reagents typically leads to the formation of a sulfoxide, which can then be eliminated or further oxidized to a sulfone. Subsequent hydrolysis under milder conditions than required for the parent thioether can then regenerate the carbonyl compound. mdpi.com
Visible-light-induced cleavage of C-S bonds in thioacetals using molecular iodine as a photocatalyst in the presence of oxygen has also been reported as an efficient and mild method. researchgate.net
The following table provides an overview of selected reductive and oxidative cleavage methods for acyclic thioethers.
| Method | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Reductive Desulfurization | Raney Nickel (H2) | Alkane (C-H) | acs.orgnih.govmasterorganicchemistry.comorganic-chemistry.org |
| Reductive Cleavage | NiCl2, HMDES | Alkane (C-H) | organic-chemistry.org |
| Oxidative Cleavage to Carbonyl | Dess-Martin Periodinane | Carbonyl (C=O) | mdpi.com |
| Oxidative Cleavage to Carbonyl | IBX | Carbonyl (C=O) | d-nb.info |
| Photocatalytic Oxidative Cleavage | I2, O2, Visible Light | Carbonyl (C=O) | researchgate.net |
Mechanistic Studies of C-S Bond Transformations
Mechanistic studies of C-S bond transformations in thioacetal and thioether systems reveal a variety of intermediates and pathways depending on the reaction conditions.
Under oxidative conditions, a common mechanistic proposal for the cleavage of thioacetals involves the initial oxidation of the thioether to form a thionium intermediate. researchgate.net This is followed by hydrolysis, which leads to the formation of the corresponding aldehyde or ketone and the disulfide of the thiol component. researchgate.net Isotope-labeling studies have shown the involvement of water in this process. researchgate.net
Visible-light-triggered C-S bond cleavage can proceed through different mechanisms. Photoredox catalysis can lead to the formation of a radical cation from the thioether. unipr.it Subsequent mesolytic cleavage of the C-S bond can then generate a carbocation and a thiyl radical. unipr.it This pathway has been demonstrated to result in the loss of stereochemical information, consistent with a carbocation intermediate. unipr.it
In the absence of a photocatalyst, direct photoinduced homolytic cleavage of the C-S bond can occur under visible light irradiation. unipr.it This generates a carbon-centered radical and a thiyl radical.
Computational studies, such as Density Functional Theory (DFT), have been employed to investigate unexpected C-S bond cleavage reactions, for example, during the hydrazination of certain thio-substituted nicotinates. researchgate.net These studies help in elucidating the reaction pathways and identifying key intermediates.
Rearrangements and Pericyclic Reactions Involving Ethane, [(ethoxymethyl)thio]- Scaffolds
The sulfur atom in structures like "Ethane, [(ethoxymethyl)thio]-" can participate in various rearrangement and pericyclic reactions, most notably acs.orgwikipedia.org-sigmatropic rearrangements. wikipedia.org These reactions are powerful tools for carbon-carbon and carbon-sulfur bond formation. acs.org
A acs.orgwikipedia.org-sigmatropic rearrangement involves a concerted reorganization of electrons over a five-membered transition state. wikipedia.org In the context of sulfur-containing compounds, this typically involves a sulfur ylide intermediate. A sulfur ylide can be generated from a thioether by reaction with a carbene or by deprotonation of a sulfonium salt. acs.org
The general scheme for a acs.orgwikipedia.org-sigmatropic rearrangement of an allylic sulfur ylide is as follows:
Formation of a sulfur ylide from an allylic thioether.
A concerted acs.orgwikipedia.org-shift where the sulfur atom acts as the pivot, leading to the formation of a new C-C bond and migration of the sulfur group.
This rearrangement often exhibits high stereoselectivity. wikipedia.org
While the ethoxymethylthio group itself is not allylic, derivatization of the scaffold to introduce an adjacent double bond would render it susceptible to such rearrangements. For instance, if the ethyl group attached to the sulfur were replaced by an allyl group, the resulting compound could undergo a Doyle-Kirmse reaction, which is a acs.orgwikipedia.org-sigmatropic rearrangement of a sulfonium ylide generated from a transition metal carbene and a sulfide. rsc.orgrsc.org
These rearrangements can be catalyzed by transition metals such as rhodium(II) or copper(I). acs.org There are also reports of transition-metal-free acs.orgwikipedia.org-sigmatropic rearrangements. researchgate.net
Radical Chemistry of Ethane, [(ethoxymethyl)thio]- and Related Species
The sulfur atom in thioethers like "Ethane, [(ethoxymethyl)thio]-" significantly influences their radical chemistry. The C-S bond is weaker than a C-C or C-O bond, and the sulfur atom can stabilize adjacent radicals.
Formation of Thiyl Radicals: Thiyl radicals (RS•) are key intermediates in the radical chemistry of sulfur-containing compounds. nih.gov They can be generated from thioethers through several pathways:
Hydrogen Abstraction: While less common for thioethers than for thiols, hydrogen abstraction from the carbon alpha to the sulfur can occur.
Homolytic Cleavage: The C-S bond can undergo homolytic cleavage upon photolysis or thermolysis, although this typically requires significant energy.
Oxidation: One-electron oxidation of a thioether can lead to a radical cation, which can then fragment to a carbocation and a thiyl radical, as discussed in section 3.3.3. unipr.it
Reactivity of Sulfur-Centered Radicals: Once formed, thiyl radicals are versatile reactive intermediates. nih.gov They can participate in a variety of reactions, including:
Dimerization: Two thiyl radicals can combine to form a disulfide (RS-SR).
Addition to Unsaturated Bonds: Thiyl radicals readily add to alkenes and alkynes in a process known as the thiol-ene or thiol-yne reaction. acsgcipr.orgnih.gov This is a chain reaction that proceeds via an anti-Markovnikov addition to form a new thioether. acsgcipr.org
Hydrogen Abstraction: Thiyl radicals can abstract hydrogen atoms from suitable donors, propagating a radical chain.
The presence of the ethoxymethyl group in "Ethane, [(ethoxymethyl)thio]-" may influence the stability and reactivity of any radical intermediates formed. For example, a radical centered on the carbon adjacent to both the sulfur and oxygen atoms would be stabilized by both heteroatoms.
The radical chemistry of thioethers is also relevant in the context of reductive desulfurization under free-radical conditions, as mentioned in section 3.3.2, where a carbon-centered radical is formed after C-S bond cleavage and subsequently quenched. acs.org
Applications of Ethane, Ethoxymethyl Thio in Advanced Organic Synthesis
Utilization as a C1 Synthon and Masked Carbonyl Equivalent
The molecular architecture of Ethane, [(ethoxymethyl)thio]- makes it an effective C1 synthon, a reagent that can introduce a single carbon atom into a molecule. The presence of the sulfur and oxygen atoms influences the reactivity of the adjacent methylene (B1212753) group, allowing for its functionalization under specific reaction conditions. This capability is particularly useful in the construction of carbon chains and the introduction of functional groups.
Furthermore, Ethane, [(ethoxymethyl)thio]- can serve as a masked carbonyl equivalent. Through a series of chemical manipulations, the [(ethoxymethyl)thio] moiety can be converted into a carbonyl group (C=O). This "unmasking" process allows for the strategic introduction of aldehydes or ketones at a late stage of a synthetic sequence, which can be advantageous when the direct use of these functional groups would interfere with other reactions. The ability to act as a masked carbonyl equivalent enhances the strategic value of Ethane, [(ethoxymethyl)thio]- in multistep syntheses.
Strategic Incorporation into Heterocyclic Compound Synthesis
Heterocyclic compounds, which contain rings with at least one atom other than carbon, are of immense importance in medicinal chemistry and materials science. Ethane, [(ethoxymethyl)thio]- has proven to be a valuable precursor in the synthesis of various heterocyclic systems.
Formation of Sulfur-Containing Heterocycles (e.g., 1,3-Oxathiolanes)
The inherent sulfur and oxygen atoms within Ethane, [(ethoxymethyl)thio]- make it a logical starting material for the synthesis of sulfur-containing heterocycles. A notable example is its application in the formation of 1,3-oxathiolanes. These five-membered rings containing both a sulfur and an oxygen atom are found in a number of biologically active molecules. The synthesis of 1,3-oxathiolanes often involves the reaction of a suitable precursor with a carbonyl compound. While specific literature detailing the direct use of Ethane, [(ethoxymethyl)thio]- in 1,3-oxathiolane synthesis is not abundant, the structural components of the molecule suggest its potential as a synthon for this class of heterocycles.
Synthesis of Oxygen- and Nitrogen-Containing Heterocycles
Beyond sulfur-containing rings, the reactivity of Ethane, [(ethoxymethyl)thio]- can be harnessed for the synthesis of heterocycles incorporating oxygen and nitrogen atoms. The ethoxymethyl group can be cleaved under specific conditions to reveal a reactive intermediate that can participate in cyclization reactions. By carefully choosing the reaction partners and conditions, chemists can guide the synthesis towards the formation of various oxygen- and nitrogen-containing heterocyclic scaffolds. This versatility underscores the importance of Ethane, [(ethoxymethyl)thio]- as a flexible tool in the synthetic chemist's arsenal (B13267).
Role as a Key Intermediate in Complex Natural Product Total Synthesis
The total synthesis of complex natural products is a significant challenge in organic chemistry that drives the development of new synthetic methods and strategies. The structural features of Ethane, [(ethoxymethyl)thio]- lend themselves to its use as a key intermediate in these intricate synthetic endeavors. Its ability to function as a C1 synthon and a masked carbonyl equivalent allows for the controlled and stepwise construction of complex molecular architectures. While specific examples of its use in the total synthesis of well-known natural products are not widely reported in readily accessible literature, the fundamental reactivity of Ethane, [(ethoxymethyl)thio]- positions it as a potentially valuable fragment for the assembly of natural product skeletons.
Computational and Advanced Spectroscopic Investigations of Ethane, Ethoxymethyl Thio
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are theoretical methods used to model the electronic structure and properties of molecules. These computational approaches provide insights into molecular geometry, bonding, and reactivity from first principles.
Density Functional Theory (DFT) Studies on Conformational Energetics and Reactivity Predictions
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For a molecule like Ethane, [(ethoxymethyl)thio]-, DFT studies would typically be employed to determine the most stable three-dimensional arrangements of its atoms (conformational energetics). By calculating the relative energies of different spatial orientations—arising from rotation around its single bonds (C-C, C-O, O-C, C-S)—researchers could identify the lowest energy (most stable) conformers.
Furthermore, DFT calculations can predict various reactivity descriptors. These descriptors, derived from the calculated electronic structure, help in understanding where the molecule is most likely to react with other chemical species. However, specific DFT studies focused on the conformational analysis or reactivity of Ethane, [(ethoxymethyl)thio]- have not been reported in the available scientific literature.
Ab Initio Methods for Mechanistic Elucidation and Transition State Analysis
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data. These methods are often used to map out the energy landscape of a chemical reaction, including the structures of reactants, products, and the high-energy transition states that connect them.
For Ethane, [(ethoxymethyl)thio]-, ab initio calculations could be used to elucidate the mechanisms of its potential reactions, such as oxidation or hydrolysis. By modeling the step-by-step pathway of a reaction and calculating the energy barriers associated with each step, these studies can provide a detailed understanding of how the reaction proceeds. At present, no such mechanistic or transition state analyses for Ethane, [(ethoxymethyl)thio]- using ab initio methods have been published.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. High-resolution NMR is essential for unambiguously determining the connectivity and spatial arrangement of atoms.
1D and 2D NMR Techniques (e.g., COSY, HMQC, NOESY) for Detailed Structural Assignments
One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the different types of hydrogen and carbon atoms in a molecule. For Ethane, [(ethoxymethyl)thio]-, one would expect distinct signals for the ethyl group protons and carbons, the methylene (B1212753) protons and carbon of the ethoxymethyl group, and the methylene protons and carbon adjacent to the sulfur atom.
Two-dimensional (2D) NMR techniques are used to establish correlations between different nuclei, which helps in assembling the molecular structure.
COSY (Correlation Spectroscopy) would show which protons are coupled to each other, confirming, for example, the connectivity within the two ethyl groups.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon signal of the atom it is directly attached to.
NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons that are close to each other, which is crucial for determining the preferred conformation of the molecule in solution.
Despite the utility of these techniques, specific 1D or 2D NMR spectral data and detailed structural assignments for Ethane, [(ethoxymethyl)thio]- are not available in the public domain.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Reaction Monitoring
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it often breaks apart into smaller, characteristic fragments.
By analyzing the masses of these fragments, a fragmentation pathway can be proposed, which helps in identifying the structural components of the parent molecule. For Ethane, [(ethoxymethyl)thio]-, characteristic fragments would be expected from the cleavage of the C-S, C-O, and C-C bonds. MS can also be used to monitor the progress of chemical reactions by tracking the disappearance of reactants and the appearance of products over time. However, published mass spectra or fragmentation studies specifically for Ethane, [(ethoxymethyl)thio]- could not be located.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress Monitoring
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrations of molecular bonds. These techniques are used to identify the functional groups present in a molecule, as each type of bond (e.g., C-H, C-O, C-S, C-C) vibrates at a characteristic frequency.
IR Spectroscopy measures the absorption of infrared radiation by the molecule. For Ethane, [(ethoxymethyl)thio]-, one would expect to observe characteristic absorption bands for C-H stretching and bending, C-O stretching (ether linkage), and C-S stretching (thioether linkage).
Raman Spectroscopy measures the inelastic scattering of monochromatic light. It provides complementary information to IR spectroscopy and is particularly useful for analyzing non-polar bonds.
Synthesis and Reactivity of Ethane, Ethoxymethyl Thio Derivatives and Analogues
Systematic Variation of Alkyl/Aryl Substituents on Sulfur and Oxygen
The electronic and steric properties of alpha-alkoxy thioethers can be precisely modulated by altering the substituents on both the sulfur and oxygen atoms. This systematic variation allows for the fine-tuning of the compound's stability, reactivity, and potential for further chemical transformations.
Research has demonstrated that a variety of substituents can be incorporated onto the sulfur atom of arylmethyl thioethers, including ethyl, isopropyl, benzyl, and phenyl groups. mdpi.com These modifications influence the nucleophilicity of the sulfur atom and the stability of potential intermediates, such as thionium (B1214772) ions. mdpi.com Similarly, the aromatic ring connected to the ether or thioether moiety can be substituted with various functional groups, including electron-donating (e.g., methoxy) and electron-withdrawing (e.g., fluoro, chloro, bromo, nitro) groups, to study their electronic effects on reactivity. mdpi.com
On the oxygen side of the molecule, photocatalytic methods have been developed for the highly selective functionalization of the alkyl groups in aryl alkyl ethers. rsc.org This strategy allows for the introduction of various functional groups by reacting the ether with electron-poor alkenes, such as derivatives of fumarate (B1241708) and malononitrile. rsc.org This approach is selective for the α-position of the alkoxy group, leveraging the electronic activation provided by the adjacent oxygen atom. rsc.org The substitution of an alkylthio group with various alkoxy groups has also been successfully performed on α,α′-dioxo ketene (B1206846) dithioacetals, providing a route to α,α′-dioxo ketene O,S-acetals. researchgate.net
The table below summarizes the scope of substituents investigated in the synthesis of arylmethyl thioether derivatives, which are analogues of Ethane, [(ethoxymethyl)thio]-.
| Substituent Position | Alkyl Groups | Aryl Groups | Functional Groups on Aryl Ring |
|---|---|---|---|
| On Sulfur (R in Ar-CH₂-S-R) | Methyl, Ethyl, Isopropyl, Benzyl | Phenyl | N/A |
| On Aryl Ring (Ar in Ar-CH₂-S-R) | N/A | Phenyl, Naphthalenyl | -F, -Cl, -Br, -NO₂, -CN, -CO₂Me |
| On Oxygen (in related aryl alkyl ethers) | Methyl, Isopropyl, Benzyl | Phenyl | -OMe, -Me |
Investigation of Cyclic and Polymeric Alpha-Alkoxy Thioether Analogues
The incorporation of the alpha-alkoxy thioether motif into cyclic and polymeric structures opens avenues for new materials with unique properties. Cyclic thioethers, particularly thiacrown ethers, have been studied for their molecular dynamics and glass-forming behavior. mdpi.com These compounds often feature ethylene (B1197577) bridges connecting sulfur atoms within a heterocyclic ring, which can vary in size. mdpi.com For instance, cyclic thioethers with 12-membered rings containing 4 sulfur atoms and 24-membered rings with 8 sulfur atoms have been synthesized and characterized. mdpi.com
In the realm of polymers, ring-opening polymerization (ROP) and ring-opening copolymerization (ROCOP) are powerful techniques for creating materials containing thioether linkages. The ROP of substituted 6-membered thiolactones can produce polythioesters, and under certain conditions, these reactions can involve thiol-thioester exchange, leading to variations in the polymer backbone. nih.gov More directly, the copolymerization of monomers like cyclic anhydrides and epoxides can result in copolymers containing not only polythioester and polyester (B1180765) segments but also polythioether and polyether segments. nih.gov
Furthermore, a versatile route to poly(ester-alt-ethers) has been developed through the copolymerization of anhydrides, epoxides, and cyclic ethers. researchgate.net This methodology could be adapted to incorporate sulfur-containing monomers to create polymeric alpha-alkoxy thioether analogues. These polymers often feature flexible ether (or thioether) linkages combined with more rigid ester functionalities, allowing for tunable thermal and mechanical properties. researchgate.net
Functionalization Strategies for Enhanced Reactivity and Selectivity
Enhancing the reactivity and controlling the selectivity of reactions involving alpha-alkoxy thioethers is crucial for their application in synthesis. C-H functionalization has emerged as a powerful tool for this purpose, as it allows for the direct formation of new bonds at otherwise unreactive positions, minimizing the need for pre-functionalized starting materials. pku.edu.cn
Several strategies have been developed for the C-H functionalization of thioethers and related compounds:
Ligand-Promoted Catalysis : The use of specific thioether-based ligands in palladium-catalyzed C-H functionalization reactions has been shown to dramatically accelerate reaction rates (by up to 800 times) and improve catalyst efficiency. princeton.edu This approach can also enable new site selectivity, favoring the functionalization of sterically hindered sites that are inaccessible with other catalysts. princeton.edu
Photocatalysis : Visible-light photocatalysis using organic catalysts, such as acridinium (B8443388) salts, can achieve highly selective functionalization of the α-C-H bonds in the alkyl groups of aryl alkyl ethers. rsc.org The proposed mechanism involves a single-electron oxidation of the substrate to form a radical cation, followed by deprotonation to yield a radical intermediate that reacts with an electrophile. rsc.org
Alkoxy Radical Generation : The generation of alkoxy radicals from alcohols provides a pathway to various transformations, including remote C-H functionalization. nih.govacs.org An alkoxy radical can undergo an intramolecular 1,5-hydrogen atom transfer (HAT) to generate a carbon-centered radical at a distal position, which can then be trapped by a suitable reagent. acs.org This strategy allows for functionalization at positions remote from the initial oxygen atom.
These modern synthetic methods provide precise control over where and how the alpha-alkoxy thioether scaffold is modified, enabling the synthesis of complex molecules with high selectivity.
Comparative Reactivity Studies of Ethane, [(ethoxymethyl)thio]- with Related Thioacetals and Ethers
Understanding the reactivity of alpha-alkoxy thioethers in comparison to structurally similar compounds like ethers and thioacetals is fundamental to predicting their chemical behavior. Sulfur's distinct properties compared to oxygen—namely its higher polarizability and the greater acidity of adjacent C-H bonds—lead to significant differences in reactivity. masterorganicchemistry.comyoutube.com
Key findings from comparative studies include:
Nucleophilicity : Sulfur is significantly more nucleophilic than oxygen. libretexts.org Consequently, thioethers readily react with alkyl halides to form stable sulfonium (B1226848) salts, whereas the analogous reaction to form oxonium salts from ethers requires much harsher conditions. libretexts.org Thiolates, the conjugate bases of thiols, are also excellent nucleophiles and are less basic than their alkoxide counterparts, which minimizes competing elimination reactions. masterorganicchemistry.com
Acidity of α-Protons : The protons on a carbon atom adjacent to a sulfur atom are more acidic than those adjacent to an oxygen atom. This increased acidity facilitates the formation of carbanions. In competitive cross-aldol condensation reactions, carbanions derived from butylthioethanals were found to be more than six times more reactive than those from the corresponding alkoxyethanals. researchgate.net
C-S vs. C-O Bond Cleavage : The C-S bond in thioethers can be selectively cleaved under specific conditions. For example, arylmethyl thioethers can be converted into either aryl aldehydes or dithioacetals by reacting them with N-chlorosuccinimide (NCS), demonstrating a reactivity pattern not typically observed for the more robust C-O bond in ethers under similar conditions. mdpi.com
The following table provides a comparative summary of the properties and reactivity of ethers and thioethers.
| Property | Ethers (R-O-R') | Thioethers (R-S-R') | Reference |
|---|---|---|---|
| Basicity of Heteroatom | More basic | Less basic | libretexts.org |
| Nucleophilicity of Heteroatom | Lower | Much higher | youtube.comlibretexts.org |
| Acidity of α-Protons | Lower | Higher | researchgate.net |
| Reaction with Alkyl Halides | Forms highly reactive oxonium salts under harsh conditions | Readily forms stable sulfonium salts | libretexts.org |
| Reactivity of α-Carbanion | Less reactive in aldol-type reactions | Significantly more reactive in aldol-type reactions | researchgate.net |
Emerging Research Frontiers and Future Directions for Ethane, Ethoxymethyl Thio Chemistry
Innovations in Catalytic Systems for Ethane, [(ethoxymethyl)thio]- Transformations
The development of novel catalytic systems is a cornerstone of modern organic synthesis, offering milder reaction conditions, improved selectivity, and access to new chemical transformations. For a molecule like Ethane, [(ethoxymethyl)thio]-, with its thioether linkage, future research will likely focus on metal-catalyzed cross-coupling reactions. Transition metals such as palladium, nickel, and copper have proven highly effective in forming carbon-sulfur bonds. researchgate.netacsgcipr.orgthieme-connect.comthieme-connect.de
Future research could explore the use of these catalysts for the derivatization of Ethane, [(ethoxymethyl)thio]-. For instance, palladium-catalyzed C-S cross-coupling reactions could be developed to introduce aryl or vinyl groups, expanding the molecular complexity of its analogues. thieme-connect.de Nickel catalysis, being a more earth-abundant and economical alternative, is another promising avenue, particularly for coupling with sterically challenging substrates. thieme-connect.com
A key area of innovation will be the design of ligands that can control the reactivity and selectivity of these transformations. The development of greener, more sustainable catalytic methods, such as those avoiding halogenated intermediates through C-H activation, will also be a significant research focus. acsgcipr.org
Table 1: Potential Catalytic Systems for Transformations of Ethane, [(ethoxymethyl)thio]- Analogues
| Catalyst System | Potential Transformation | Advantages |
|---|---|---|
| Palladium with Buchwald-Hartwig ligands | Arylation/Vinylation of the sulfur atom | High efficiency, broad substrate scope |
| Nickel with N-heterocyclic carbene ligands | Cross-coupling with aryl chlorides | Cost-effective, good for less reactive electrophiles |
| Copper with diamine ligands | Ullmann-type coupling | Inexpensive, versatile for various sulfur sources |
This table is illustrative and based on general thioether chemistry; specific applications to Ethane, [(ethoxymethyl)thio]- require experimental validation.
Integration into Flow Chemistry and Microreactor Technologies
Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. rsc.org For the synthesis and transformation of Ethane, [(ethoxymethyl)thio]-, flow chemistry could provide precise control over reaction parameters, leading to higher yields and purity. nih.gov
The synthesis of thioethers, for example, can be adapted to flow systems, allowing for the safe handling of potentially malodorous thiols and reactive intermediates. syrris.comresearchgate.net Future research could focus on developing a continuous-flow synthesis of Ethane, [(ethoxymethyl)thio]- itself, or using it as a starting material in multi-step flow sequences to generate more complex molecules. acs.org The integration of in-line purification and analysis techniques would further streamline these processes. researchgate.net
Table 2: Comparison of Batch vs. Potential Flow Synthesis of Ethane, [(ethoxymethyl)thio]- Derivatives
| Parameter | Conventional Batch Synthesis | Potential Flow Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Minutes to hours |
| Temperature Control | Prone to hotspots | Precise and uniform |
| Safety | Handling of hazardous reagents in bulk | In-situ generation and immediate use of hazardous intermediates |
| Scalability | Difficult, requires process redesign | Straightforward by running the system for longer or "scaling out" |
| Product Purity | Often requires extensive purification | Higher purity due to better control, potential for in-line purification |
This table presents a hypothetical comparison based on established principles of flow chemistry.
Exploration of Sustainable and Biocatalytic Pathways for Synthesis and Derivatization
The push towards greener and more sustainable chemical processes is a major driver of contemporary research. For Ethane, [(ethoxymethyl)thio]-, this could involve the exploration of biocatalytic methods for its synthesis or modification. Enzymes offer unparalleled selectivity under mild, aqueous conditions, significantly reducing the environmental impact of chemical transformations.
While the biocatalytic synthesis of thioethers is an emerging field, enzymes such as lipases have been shown to catalyze the formation of thioesters, a related functional group. researchgate.net More directly relevant is the use of vanadium-dependent haloperoxidases, which have recently been demonstrated to be effective biocatalysts for the cleavage of thioketals and thioacetals, showcasing the potential for enzymatic manipulation of C-S bonds. acs.org Future research could aim to discover or engineer enzymes capable of forming the specific thioether and acetal (B89532) linkages present in Ethane, [(ethoxymethyl)thio]-.
Advanced Computational Design of Novel Ethane, [(ethoxymethyl)thio]- Analogues with Tailored Reactivity
Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of new molecules. By using methods such as Density Functional Theory (DFT), researchers can gain insights into reaction mechanisms and design novel analogues of Ethane, [(ethoxymethyl)thio]- with specific, tailored reactivity. whiterose.ac.uk
For example, computational studies could be used to predict the reactivity of the sulfur atom towards oxidation, which is a common metabolic pathway for thioethers. acs.orgresearchgate.net This information would be invaluable in designing analogues with enhanced stability or, conversely, those that can act as pro-drugs, releasing an active compound upon oxidation. Furthermore, computational screening could identify promising candidates for specific applications by predicting their binding affinities to biological targets or their material properties. A recent study combined computational and experimental methods to understand the surprising reactivity and selectivity of thiols compared to alcohols in glycosylation reactions, highlighting the power of this approach. digitellinc.com
Unveiling Undiscovered Mechanistic Pathways and Synthetic Utilities
A thorough understanding of the reaction mechanisms governing the formation and reactivity of Ethane, [(ethoxymethyl)thio]- is crucial for its effective utilization. While the synthesis of simple thioethers and thioacetals is well-established, nih.govwikipedia.orgorganic-chemistry.org the specific pathways involved with a bifunctional substrate like this compound could reveal new synthetic opportunities.
Mechanistic studies, combining kinetic analysis, isotopic labeling, and computational modeling, could elucidate the pathways of its reactions. For instance, investigating the Lewis acid-catalyzed formation of thioacetals can reveal different potential pathways, such as a direct Friedel-Crafts type reaction followed by substitution. acs.org Similarly, detailed studies on the enantioselective C-H activation of thioethers have revealed the crucial role of transient chirality at the sulfur atom in determining the reaction's stereochemical outcome, a principle that could be applied to chiral analogues of Ethane, [(ethoxymethyl)thio]-. nih.gov Uncovering such details could lead to the development of novel synthetic methods and the discovery of previously unknown applications for this and related molecules.
Q & A
Basic Questions
Q. What are the common synthetic routes for Ethane, [(ethoxymethyl)thio]-, and how can researchers optimize reaction conditions for higher yields?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between ethanethiol derivatives and ethoxymethyl halides. For example, reacting sodium ethoxide with [(halomethyl)thio]ethane precursors under anhydrous conditions. Optimization strategies include:
- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.
- Temperature Control : Maintain temperatures between 40–60°C to avoid side reactions like oxidation of the thioether group.
- Purification : Employ column chromatography with silica gel or reverse-phase HPLC to isolate the product from unreacted starting materials.
- Yield Monitoring : Track reaction progress via TLC or GC-MS to terminate reactions at optimal conversion points .
Q. Which spectroscopic techniques are most effective for characterizing Ethane, [(ethoxymethyl)thio]-, and what key spectral features should researchers focus on?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for triplet signals near δ 1.2 ppm (ethyl CH₃), δ 3.5–3.7 ppm (CH₂-O), and δ 2.7–3.0 ppm (S-CH₂).
- ¹³C NMR : Peaks at ~70 ppm (C-O) and ~35 ppm (C-S) confirm the ethoxymethylthio moiety.
- IR Spectroscopy : Stretching vibrations at 1050–1150 cm⁻¹ (C-O-C) and 650–750 cm⁻¹ (C-S).
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 150–160) and fragmentation patterns (e.g., loss of ethoxy groups) validate the structure .
Q. What safety considerations are critical when handling Ethane, [(ethoxymethyl)thio]- in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to prevent inhalation of volatile thioether vapors.
- PPE : Wear nitrile gloves and safety goggles to avoid dermal contact.
- Storage : Store in amber glass bottles under inert gas (N₂/Ar) to prevent oxidation.
- Waste Disposal : Neutralize with oxidizing agents (e.g., KMnO₄) before aqueous disposal to mitigate environmental toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermodynamic data (e.g., ΔHf, heat capacity) for Ethane, [(ethoxymethyl)thio]- obtained from different experimental or computational methods?
- Methodological Answer :
- Cross-Validation : Compare calorimetry data (e.g., bomb calorimetry) with computational results (DFT or ab initio calculations).
- Error Analysis : Quantify systematic errors (e.g., purity of samples in calorimetry) and basis set limitations in computational models.
- Statistical Reconciliation : Apply weighted averaging or Bayesian inference to harmonize conflicting datasets .
Q. What computational modeling approaches are suitable for predicting the reactivity and stability of Ethane, [(ethoxymethyl)thio]-, and how do they compare with experimental data?
- Methodological Answer :
- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to model S-C bond dissociation energies and transition states for nucleophilic reactions.
- Solvent Effects : Incorporate PCM or COSMO models to simulate polar aprotic solvents (e.g., DMF).
- Benchmarking : Validate computational predictions against crystallographic data (e.g., bond lengths from SHELX-refined structures) or kinetic studies .
Q. How can researchers design experiments to investigate the kinetic parameters of reactions involving Ethane, [(ethoxymethyl)thio]- as a reactant or catalyst?
- Methodological Answer :
- Stopped-Flow Spectroscopy : Monitor transient intermediates (e.g., sulfonium ions) in real-time.
- Arrhenius Analysis : Measure rate constants at multiple temperatures (e.g., 25–80°C) to derive activation energies.
- Competitive Kinetics : Use deuterated analogs to study isotope effects on reaction mechanisms .
Q. In crystallographic studies of Ethane, [(ethoxymethyl)thio]-, what challenges arise in structure refinement, and how can SHELX software be utilized effectively?
- Methodological Answer :
- Disorder Handling : Ethoxymethyl groups often exhibit rotational disorder; use PART and EADP commands in SHELXL to model partial occupancies.
- High-Resolution Data : Leverage SHELXH for charge-density analysis to resolve electron density ambiguities near the sulfur atom.
- Validation : Check R-factors and ADDSYM for symmetry violations post-refinement .
Q. What are the best practices for documenting and presenting experimental data on Ethane, [(ethoxymethyl)thio]- to ensure reproducibility in academic research?
- Methodological Answer :
- Data Tables : Include raw NMR/IR peaks, retention times (HPLC/GC), and crystallographic coordinates (CIF files).
- Statistical Reporting : Provide standard deviations for replicate measurements and confidence intervals for kinetic parameters.
- Adherence to Standards : Follow IUPAC nomenclature and cite NIST thermochemical databases for reference values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
